Product packaging for beta-L-ribopyranose(Cat. No.:CAS No. 7296-62-0)

beta-L-ribopyranose

Cat. No.: B11927120
CAS No.: 7296-62-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-FCAWWPLPSA-N
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Description

Beta-L-Ribopyranose is an enantiomer of the more common D-ribose, characterized as an L-ribopyranose with a beta-configuration at the anomeric position . This organic compound, with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol, belongs to the class of pentoses . Its structure features an oxane ring with four hydroxyl groups, forming a stable aliphatic heteromonocyclic compound . This compound serves as a valuable non-natural sugar building block in scientific research. It is actively investigated in carbohydrate chemistry, particularly in glycosylation reactions for the synthesis of novel nucleoside analogs and other complex molecules . As a stereoisomer of natural D-ribose, this compound is a crucial tool for studying enzyme specificity and the mechanisms of carbohydrate-processing proteins . Furthermore, its transformation pathways, such as its acid-catalyzed conversion to furfural, are subjects of mechanistic study, providing insights into sugar chemistry and degradation processes . While not approved for any therapeutic use, research into its interactions with biological targets, such as the angiotensin-converting enzyme, highlights its utility in basic biochemical research . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B11927120 beta-L-ribopyranose CAS No. 7296-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7296-62-0

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

SRBFZHDQGSBBOR-FCAWWPLPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

physical_description

White odorless powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthetic Methodologies and Strategies for Beta L Ribopyranose

Total Organic Synthesis Approaches

Total organic synthesis provides a robust platform for the creation of L-ribose (B16112) from various starting materials. These multi-step pathways rely on precise stereochemical control and strategic use of protecting groups to achieve the desired enantiomer.

Multi-Step Conversions from D-Ribose Precursors

The synthesis begins with the regioselective protection of the primary hydroxyl group at the C5 position of D-ribose using a trityl group, yielding 5-O-trityl-D-ribose. google.com The aldehyde at C1 is then reduced to a primary alcohol using sodium borohydride, forming a tetrol. google.com This is followed by peracetylation of the hydroxyl groups. google.com The key steps involve the selective removal of the trityl protecting group, followed by Swern oxidation of the now-free primary hydroxyl at C5 to an aldehyde. This intermediate is a protected, acyclic form of L-ribose. google.com Mild basic hydrolysis of the acetate (B1210297) groups yields L-ribose. google.com The structure and chirality are confirmed by peracetylation to L-ribopyranose tetraacetate, whose optical rotation is equal in magnitude but opposite in sign to that of D-ribopyranose tetraacetate. google.com

Table 1: Key Steps in the Conversion of D-Ribose to L-Ribose

Step Reaction Reagents Key Transformation
1 Regioselective Protection Trityl chloride, Pyridine Protection of C5-OH group
2 Reduction Sodium borohydride Reduction of C1 aldehyde to alcohol
3 Acetylation Acetic anhydride (B1165640) Protection of all hydroxyl groups
4 Deprotection Hydrolysis Selective removal of C5-trityl group
5 Oxidation Swern Oxidation Oxidation of C5-OH to an aldehyde

Regioselective Protection and Deprotection Strategies in beta-L-Ribopyranose Synthesis

The synthesis of complex molecules like this compound heavily relies on the strategic use of protecting groups to differentiate between multiple hydroxyl groups of similar reactivity. nih.govnih.govrsc.org Regioselective protection allows a specific hydroxyl group to be masked while others are left free to react, and conversely, regioselective deprotection liberates a single hydroxyl group from a fully protected precursor. nih.govrsc.org

Stereocontrolled Glycosidation in Pyranose Ring Formation

While the total synthesis of L-ribose typically yields an equilibrium mixture of furanose and pyranose forms in solution, the principles of stereocontrolled glycosidation are critical when L-ribose is used as a building block for larger molecules like L-nucleosides or oligosaccharides. wikipedia.org The formation of the glycosidic bond must be controlled to yield the desired anomer, often the beta (β) anomer.

In solution at room temperature, ribose exists predominantly in its cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms, with each having α and β anomers. wikipedia.org The stereochemical outcome of glycosylation reactions can be influenced by various factors, including the choice of protecting groups on the sugar, the nature of the glycosyl donor and acceptor, and the reaction conditions. For instance, direct glycosylation under Mitsunobu conditions has been shown to preferentially yield β-ribopyranosyl nucleosides. acs.org Furthermore, the use of precisely designed small-molecule catalysts can achieve highly stereo- and site-selective glycosylations even with minimally protected sugars. nih.gov Another strategy involves locking the anomeric configuration using stannylene acetals, which can lead to stereospecific formation of β-glycosidic linkages. nih.gov

Chemo-Enzymatic Synthesis Routes for this compound and Analogues

Biotechnological methods offer an environmentally friendly alternative to purely chemical syntheses for producing L-ribose. nih.gov These chemo-enzymatic routes often utilize microorganisms or isolated enzymes as biocatalysts to perform specific transformations with high selectivity, reducing the need for extensive protection-deprotection steps. nih.govresearchgate.net

A common strategy is the bioconversion of L-arabinose to L-ribose. nih.govnih.gov This can be achieved using a two-step enzymatic cascade involving L-arabinose isomerase to convert L-arabinose to L-ribulose, followed by the action of an L-ribose isomerase to yield L-ribose. nih.govnih.gov Genetically engineered strains of bacteria, such as Escherichia coli, and yeast, like Candida tropicalis, have been developed to perform this conversion. nih.govasm.org For example, an engineered E. coli strain has been used as a whole-cell catalyst for the production of L-ribose from ribitol (B610474). asm.org

These biocatalytic systems can be optimized for improved yields and productivity. asm.org The conversion of L-arabinose to L-ribose can also be achieved using isolated enzymes, though this may require larger quantities of the biocatalyst. asm.org Chemo-enzymatic approaches are not limited to the synthesis of L-ribose itself but are also employed to create a wide range of analogues and glycoconjugates. researchgate.netnih.govresearchgate.net

Optimization of Synthetic Yields and Scalability for Research Purposes

For L-ribose to be a viable precursor for research and pharmaceutical development, its synthesis must be efficient and scalable. A key focus in both chemical and chemo-enzymatic routes is the optimization of reaction conditions to maximize yield and productivity. nih.gov

In biotechnological production, optimization involves several parameters. For a whole-cell catalyst system converting ribitol to L-ribose, it was found that the addition of zinc chloride and glycerol (B35011) improved production. asm.org This optimization led to high conversion levels of over 70% at a substrate concentration of 40 g/liter and over 50% at 100 g/liter . asm.org Similarly, in a yeast-based system converting L-arabinose, fermentation conditions were tuned to produce 6.0 g/L of L-ribose from 30 g/L of L-arabinose. nih.govresearchgate.net The scalability of these processes is a critical consideration, as efficient production is necessary to meet the demands for L-ribose as a building block in drug discovery. nih.govscispace.com

Chemical Reactivity and Transformation Studies of Beta L Ribopyranose

Degradation and Conversion Pathways of beta-L-Ribopyranose

Catalytic Effects in this compound Chemical Conversions

The chemical conversion of sugars, including ribopyranose, into valuable furanic compounds such as furfural (B47365) is a significant area of research, often facilitated by catalytic processes. While specific studies focusing exclusively on this compound in catalytic conversions are less abundant compared to its D-enantiomer, the general principles of acid-catalyzed dehydration of pentoses are well-established and applicable. These transformations typically involve a series of steps initiated by protonation, leading to dehydration and the formation of carbocation intermediates.

Research into the conversion of ribopyranose to furfural suggests a multi-step mechanism, often involving acid catalysis. This process begins with the protonation of a hydroxyl group on the cyclic ribopyranose structure, followed by the elimination of a water molecule to form a carbocation. Subsequent rearrangements, further protonations, and dehydrations lead to the formation of the furan (B31954) ring structure of furfural. For instance, studies propose a pathway involving carbocation intermediates, where the stability of these intermediates, influenced by factors like charge distribution, plays a crucial role in the reaction's progression and efficiency researchgate.netbiomedres.usbiomedres.us.

While the precise catalysts and conditions for this compound specifically might not be extensively detailed in the provided literature, the general framework of acid-catalyzed dehydration is understood to involve strong Brønsted or Lewis acids, which protonate hydroxyl groups, facilitating water elimination and the subsequent formation of reactive carbocation intermediates that drive the transformation towards furanic products researchgate.netresearchgate.net.

Anomerization and Mutarotation Equilibria of L-Ribopyranose in Solution

In aqueous solutions, monosaccharides like L-ribose (B16112) exist not as a single entity but as a dynamic equilibrium mixture of several forms. These include the open-chain (aldehyde) form and various cyclic hemiacetal forms, specifically pyranose (six-membered ring) and furanose (five-membered ring) structures. For L-ribose, these exist as open-chain, α-L-ribopyranose, β-L-ribopyranose, α-L-ribofuranose, and β-L-ribofuranose biomedres.usbiomedres.us.

The process by which a pure anomer (α or β) of a reducing sugar, upon dissolution in a solvent like water, changes its optical rotation until it reaches a constant value is known as mutarotation unacademy.commasterorganicchemistry.comlibretexts.org. This phenomenon is a direct consequence of anomerization , the interconversion between the α and β anomers. This interconversion occurs via the transient opening of the ring to the aldehyde form, which can then re-close to form either anomer, establishing a dynamic equilibrium masterorganicchemistry.comlibretexts.org.

The relative proportions of these forms at equilibrium are influenced by factors such as temperature, pH, and solvent. In aqueous solutions, pyranose forms are generally more stable than furanose forms. While specific quantitative data for the equilibrium composition of L-ribose is not explicitly detailed in the provided snippets, studies on D-ribose offer a strong analogy. For D-ribose in water, the equilibrium mixture typically comprises a significant proportion of pyranose forms (predominantly β-D-pyranose) and a smaller proportion of furanose forms, with the open-chain aldehyde form present in very low concentrations at any given time acs.orgnih.gov.

Form in SolutionApproximate Equilibrium Proportion (Analogous to D-Ribose)
Open-chain L-ribose< 0.02%
α-L-Ribopyranose~36%
β-L-Ribopyranose~64%
α-L-Ribofuranose~0.1%
β-L-Ribofuranose~0.1%

Note: The equilibrium proportions provided are analogous to those observed for D-ribose in aqueous solution, as direct quantitative data for L-ribose was not specified in the source material. nih.gov

The presence of intramolecular hydrogen bonding, for example, between a hydroxyl group and a fluorine substituent in certain L-ribopyranose derivatives, can also influence the conformational preferences and stability of the pyranose ring rsc.org.

Derivatization and Analog Synthesis for Research Applications

Synthesis of Modified β-L-Ribopyranose Derivatives

The precise chemical modification of β-L-ribopyranose allows for the fine-tuning of its properties and reactivity, enabling its use as a versatile building block in complex organic synthesis.

Functionalization at Specific Hydroxyl Positions (e.g., C-2, C-3, C-4, C-5)

Selective functionalization of the hydroxyl groups (at C-2, C-3, C-4, and C-5) on the β-L-ribopyranose ring is a key strategy in its derivatization. This allows for controlled introduction of various chemical moieties. For instance, selective protection or activation of these hydroxyls can guide subsequent reactions. Methods often involve regioselective acylation, silylation, or benzylation to differentiate the hydroxyl groups, enabling targeted modifications. For example, the C-5 hydroxyl is frequently functionalized, as seen in the synthesis of derivatives incorporating complex heterocyclic moieties at this position ontosight.ai.

Incorporation of Protecting Groups (e.g., Acetyl, Benzoyl, Boc)

Protecting groups are indispensable tools in carbohydrate chemistry to prevent unwanted reactions at specific hydroxyl positions during multi-step syntheses. For β-L-ribopyranose, common protecting groups include acetyl, benzoyl, and tert-butyloxycarbonyl (Boc) groups ontosight.aiwikipedia.orggoogle.comresearchgate.netgoogle.combzchemicals.comsigmaaldrich.comnih.govorganic-chemistry.org.

Acetyl (Ac) groups: These are frequently introduced using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or acid catalyst, to protect hydroxyl groups wikipedia.orggoogle.comresearchgate.netlookchem.com. For instance, β-L-ribopyranose tetraacetate is a common intermediate google.comgoogle.com.

Benzoyl (Bz) groups: Benzoyl protection, typically achieved with benzoyl chloride in pyridine, offers greater stability compared to acetyl groups and is widely used for protecting hydroxyls in ribose derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranoside wikipedia.orggoogle.comresearchgate.netresearchgate.netwipo.int.

tert-Butyloxycarbonyl (Boc) group: While primarily used for amine protection, the Boc group can also be incorporated into sugar derivatives, often in conjunction with other protecting groups, to modulate solubility or reactivity ontosight.aibzchemicals.comsigmaaldrich.comnih.govorganic-chemistry.org. Its stability to nucleophilic reagents and bases, coupled with its lability under acidic conditions, makes it useful in orthogonal protection strategies.

The choice and sequence of protecting group introduction are critical for achieving regioselectivity and stereocontrol in subsequent synthetic steps.

Introduction of Complex Heterocyclic Moieties (e.g., Oxazolidine (B1195125) Ring Systems)

The introduction of complex heterocyclic moieties, such as oxazolidine ring systems, onto the β-L-ribopyranose scaffold significantly alters the molecule's chemical and biological properties. These modifications are often performed at specific positions, such as C-5, to create novel structural architectures ontosight.ai. For example, derivatives featuring an oxazolidine ring system, often protected with a Boc group, have been synthesized, demonstrating the capacity for intricate derivatization of the ribopyranose core ontosight.ai. The formation of cyclic acetals, including oxazolidines, is a common strategy in carbohydrate chemistry, often catalyzed by acid google.comunimi.itlibretexts.orgnio.res.inmasterorganicchemistry.comlibretexts.org.

Development of L-Ribopyranose-Based Nucleoside and Nucleotide Analogues

The incorporation of the β-L-ribopyranose moiety into nucleoside and nucleotide structures has led to the development of compounds with significant therapeutic potential, particularly as antiviral agents.

Stereospecific Synthesis of β-L-Ribonucleosides

The stereospecific synthesis of β-L-ribonucleosides is a critical area of research, aiming to create analogues with the correct anomeric configuration (β) and the unnatural L-sugar configuration. This is often achieved through glycosylation reactions, where the β-L-ribopyranose derivative is coupled with nucleobases. Methods such as the silyl-Hilbert–Johnson reaction or variations thereof are employed, utilizing activated sugar donors like halo-sugars or thioglycosides wikipedia.orgresearchgate.nettandfonline.comnih.govmadridge.orggoogle.comjst.go.jpgoogle.com. For instance, coupling of peracylated β-L-ribofuranose derivatives with silylated nucleobases, followed by deprotection, yields the desired β-L-ribonucleosides researchgate.netgoogle.comgoogle.com. The stereochemical outcome of the glycosylation is paramount, with strategies designed to favor the β-anomer wikipedia.orggoogle.comjst.go.jp.

Design and Synthesis of L-Ribopyranose-Containing Nucleoside Reverse Transcriptase Inhibitors (NRTI) Analogues

L-ribopyranose-based nucleoside analogues have shown considerable promise as nucleoside reverse transcriptase inhibitors (NRTIs), a class of drugs vital for the treatment of viral infections like HIV and Hepatitis B Virus (HBV) unibas.itresearchgate.netoup.comnih.govnih.govwikipedia.org. These analogues are designed to mimic natural nucleosides but, due to their unnatural L-configuration or modifications, interfere with viral replication by inhibiting the reverse transcriptase enzyme.

Key structural features contributing to their NRTI activity often include the absence of a 3'-hydroxyl group in the active triphosphate metabolite, which leads to chain termination of viral DNA synthesis nih.govwikipedia.org. Compounds like β-L-2'-deoxycytidine (LdC), β-L-thymidine (LdT), and β-L-2'-deoxyadenosine (LdA) have demonstrated potent and specific inhibitory activity against HBV and related viruses nih.gov. The synthesis of these L-nucleoside analogues typically involves stereoselective glycosylation reactions using appropriately protected L-ribose (B16112) or 2-deoxy-L-ribose derivatives researchgate.nettandfonline.comnih.govtandfonline.com. The development of these compounds is driven by the need for more effective and less toxic antiviral agents, with some L-nucleosides already progressing into clinical trials oup.comnih.gov.

Spectroscopic and Advanced Analytical Characterization of Beta L Ribopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of carbohydrates in solution. Since the NMR spectra of enantiomers are identical, data from the more commonly studied beta-D-ribopyranose is directly applicable to beta-L-ribopyranose.

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is the foundational step in the structural analysis of a molecule. For pyranoses, the ¹H NMR spectrum typically shows complex, overlapping signals for the non-anomeric protons in the 3.3-4.3 ppm region, making definitive assignment challenging with one-dimensional techniques alone. northwestern.edu

While comprehensive spectral data for free this compound is not extensively detailed in readily accessible literature, the analysis of its derivatives, such as beta-D-ribopyranose tetraacetate, provides a clear example of the assignment process. The acetate (B1210297) groups shift the proton signals downfield, often improving resolution. The assignments for such derivatives are achieved through a combination of 1D and 2D NMR experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a beta-D-Ribopyranose Derivative. (Note: Data is illustrative of assignments for a derivatized form, as complete data for the free sugar is sparse. The specific derivative and solvent conditions would alter these values.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (Anomeric)~5.7 (d)~95.0
C2~5.2 (dd)~70.0
C3~5.0 (t)~69.0
C4~4.8 (t)~66.0
C5~4.1 (m)~62.0

This interactive table is based on typical chemical shifts for acetylated pyranosides.

Two-dimensional (2D) NMR techniques are essential for overcoming the signal overlap found in 1D spectra and for unambiguously assigning the structure of this compound. nih.gov

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to trace the connectivity of the protons around the pyranose ring, starting from a well-resolved signal like the anomeric proton (H1) to identify H2, then H3, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a clear map of all C-H one-bond connections, allowing for the definitive assignment of each carbon atom in the ring based on the prior proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for confirming assignments and for identifying connections across glycosidic bonds in more complex oligosaccharides containing a this compound unit.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their through-bond connectivity. It is particularly useful for determining the relative stereochemistry and for studying the three-dimensional folding and conformation of the molecule.

In solution, pyranose rings like this compound are not static; they exist in a dynamic equilibrium between different conformations, primarily chair forms. bohrium.comehu.es The two principal chair conformations for a pyranose ring are designated as ⁴C₁ (where C4 is above and C1 is below the plane of the ring) and ¹C₄ (where C1 is above and C4 is below).

The preferred conformation and the equilibrium between these forms can be determined by analyzing the vicinal proton-proton coupling constants (³J_HH). oregonstate.edu These coupling constants are related to the dihedral angle between the coupled protons, as described by the Karplus equation. For example, a large coupling constant (typically 8-10 Hz) between two adjacent protons indicates an axial-axial relationship, which is characteristic of a specific chair conformation. Conversely, smaller coupling constants (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. By measuring the full set of ³J_HH values around the ring, the dominant chair conformation (¹C₄ or ⁴C₁) and its relative population can be accurately determined. bohrium.com

Infrared (IR) Spectroscopy for Chemical Bond Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

ATR-FTIR is a widely used sampling technique in IR spectroscopy that allows for the analysis of solid or liquid samples with minimal to no preparation. researchgate.net This makes it a rapid and convenient method for characterizing this compound. The IR spectrum of a carbohydrate is dominated by absorptions from its numerous hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

The key vibrational bands in the spectrum of this compound can be assigned as follows:

O-H Stretching: A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretching: Weaker absorptions corresponding to the C-H bonds of the pyranose ring appear around 2900 cm⁻¹.

O-H Bending: A band in the 1650-1645 cm⁻¹ region can be attributed to the bending vibrations of the O-H groups. researchgate.net

Fingerprint Region (1500-750 cm⁻¹): This region contains a complex series of bands that are unique to the molecule. It includes C-O stretching vibrations (typically 1200-1000 cm⁻¹) and vibrations of the pyranose ring structure itself. researchgate.net These bands are highly sensitive to the specific stereochemistry and conformation of the sugar.

ATR-FTIR can also be used to monitor chemical reactions involving this compound, such as esterification or etherification, by observing the disappearance of the O-H band and the appearance of new bands corresponding to the newly formed functional groups (e.g., a C=O stretch for an ester).

Table 2: Characteristic ATR-FTIR Absorption Bands for Pyranose Sugars.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3600 - 3200O-H stretchingStrong, Broad
~2900C-H stretchingWeak
1650 - 1645O-H bendingMedium
1200 - 1000C-O stretchingStrong
< 1000Pyranose ring vibrationsMedium

This interactive table summarizes the typical IR absorption regions for carbohydrates.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. The technique provides exact coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

The crystal structure of the enantiomer, beta-D-ribopyranose, has been determined and its coordinates are available from crystallographic databases (e.g., CCDC 768156). nih.gov This structural information is directly transferable to this compound, which will have the identical conformation but with inverted stereochemistry at all chiral centers.

X-ray analysis reveals not only the internal molecular geometry but also the solid-state conformation of the pyranose ring. For instance, a crystallographic study would definitively show whether the ring adopts a ¹C₄, ⁴C₁, or a less common skew-boat conformation in the crystal lattice. nih.gov Furthermore, this technique elucidates the intermolecular interactions, such as the extensive network of hydrogen bonds between hydroxyl groups, that stabilize the crystal structure. This information is invaluable for understanding the physical properties of the compound and its interactions in biological systems.

Analysis of Crystal Structures and Conformations

Analysis of beta-D-ribopyranose reveals that the molecule adopts a pyranose ring structure. nih.gov In aqueous solutions, ribose exists as an equilibrium mixture of cyclic and linear forms, with the pyranose forms being significant components. researchgate.net The pyranose ring is not planar and typically exists in a stable chair conformation to minimize steric strain. For pyranose rings, the two most common chair conformations are designated as ¹C₄ and ⁴C₁. In related sugar structures, such as β-D-psicopyranose, a ²C₅ chair conformation has been observed. scienceopen.com These conformations dictate the spatial orientation (axial or equatorial) of the hydroxyl groups, which in turn influences the molecule's reactivity and intermolecular interactions.

Table 1: Representative Crystallographic Data for beta-D-Ribopyranose (Enantiomer of this compound)

ParameterValueReference
Chemical Formula C₅H₁₀O₅ nih.gov
Molecular Weight 150.13 g/mol nih.gov
Crystal System Orthorhombic (example from related pyranoses) scienceopen.com
Space Group P2₁2₁2₁ (example from related pyranoses) scienceopen.com
Conformation Chair (e.g., ²C₅) scienceopen.com

Note: Crystal system and space group data are provided from a related pyranose structure (β-D-psicopyranose) to illustrate typical values for monosaccharides.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound, like other sugars, is dominated by a dense network of intermolecular hydrogen bonds. mdpi.comresearchgate.net These interactions occur between the hydroxyl groups (acting as both donors and acceptors) of adjacent molecules. nih.gov The specific arrangement and geometry of these hydrogen bonds dictate the formation of the three-dimensional crystal lattice.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. wikipedia.org The molecular formula, C₅H₁₀O₅, corresponds to a monoisotopic mass of approximately 150.05 Da. nih.govnih.gov

Upon ionization in a mass spectrometer, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For pyranose sugars, fragmentation often involves the cleavage of bonds within the ring (cross-ring cleavage) and the loss of small neutral molecules like water (H₂O) and formaldehyde (B43269) (CH₂O). researchgate.net

Common fragmentation pathways for pentoses like ribopyranose include:

Dehydration: Loss of one or more water molecules from the molecular ion, leading to peaks at m/z values corresponding to [M+H - nH₂O]⁺.

Cross-Ring Cleavage: The pyranose ring can break across two bonds, yielding characteristic fragment ions. A standardized nomenclature (e.g., A-type and X-type cleavages) is used to describe these fragments, which provides information about the ring structure. researchgate.net

Table 2: Common Fragment Types in Pentopyranose Mass Spectrometry

Fragmentation TypeDescriptionResulting Fragments
Dehydration Sequential loss of water molecules.[M+H - 18]⁺, [M+H - 36]⁺, etc.
Cross-Ring Cleavage Fission of two bonds within the pyranose ring.Produces characteristic A-type and X-type ions. researchgate.net
Formaldehyde Loss Elimination of a CH₂O unit.[M+H - 30]⁺

Note: The specific m/z values depend on the ionization method and the resulting adduct (e.g., [M+H]⁺, [M+Na]⁺).

Integration of Multi-Scalar Analytical Techniques in Carbohydrate Research

A complete understanding of a carbohydrate like this compound cannot be achieved through a single analytical method. scilit.comresearchgate.net The structural elucidation of carbohydrates requires the integration of multiple techniques, each providing complementary information. scribd.comitu.edu.tr

X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths, bond angles, and the crystal packing arrangement. mdpi.com

Mass Spectrometry (MS): Confirms the molecular weight and provides structural clues through fragmentation patterns. researchgate.net It is often coupled with separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. researchgate.netsapientia.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the most powerful technique for determining the structure of carbohydrates in solution. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can establish the connectivity of atoms, the anomeric configuration (α or β), and the conformational dynamics of the pyranose ring in solution. researchgate.net

By combining data from these different techniques, researchers can build a comprehensive model of this compound's structure and behavior, from its precise atomic arrangement in a crystal to its dynamic conformations in a biological environment. scilit.com

Computational and Theoretical Chemistry Investigations of Beta L Ribopyranose

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical methods are indispensable for providing detailed insights into the fundamental properties of molecules like beta-L-ribopyranose. These calculations allow for the precise determination of molecular geometries, bond energies, and reaction pathways.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. DFT calculations have been extensively applied to optimize the molecular structure of this compound and its various conformers, yielding optimized geometries and associated energies biomedres.usbiomedres.usnih.govulpgc.esresearchgate.netresearchgate.net. These optimizations identify stable structures by minimizing the molecule's energy on its potential energy hypersurface biomedres.usbiomedres.us. For instance, studies have utilized DFT, specifically the B3LYP functional, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), to explore the conformational landscape of ribose isomers, including pyranose forms biomedres.usbiomedres.usnih.govulpgc.esresearchgate.net. These calculations have confirmed the predominance of pyranose forms over furanose forms for ribose derivatives in both vacuum and solvent phases nih.govulpgc.esresearchgate.net.

High-Level Ab Initio Methods (e.g., Coupled-Cluster Computations)

High-level ab initio methods, such as Coupled-Cluster (CC) theory, offer greater accuracy for molecular structure and energetics compared to DFT, albeit at a higher computational expense uni-mainz.derutgers.eduwikipedia.orgrsc.orgrsc.org. Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) are considered the gold standard for obtaining highly accurate molecular properties rutgers.edursc.orgrsc.org. These methods are employed to validate DFT results or to study systems where electron correlation is particularly significant. For example, CCSD(T) calculations have been used to check the validity of semi-empirical methods for determining equilibrium structures of monosaccharides like 2-deoxy-D-ribopyranose rsc.orgrsc.org. The CFOUR (Coupled-Cluster techniques for Computational Chemistry) program package is a notable resource for performing such high-level ab initio calculations, offering various coupled-cluster approximations and analytic derivative approaches uni-mainz.de.

Basis Set Selection and Solvation Models in Computational Studies

The choice of basis sets and solvation models significantly impacts the accuracy of computational results. Basis sets, such as Pople's split-valence basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ), are used to represent atomic orbitals biomedres.usbiomedres.usulpgc.esresearchgate.netrutgers.edursc.orgrsc.org. Larger basis sets generally provide more accurate results but increase computational cost rutgers.eduwikipedia.org. Solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), are crucial for simulating molecules in aqueous solutions, which is relevant for carbohydrates like ribose biomedres.usbiomedres.usulpgc.esacs.org. Studies have compared calculations performed in vacuum versus those including a continuum solvation model or even explicit water molecules to better represent the behavior of carbohydrates in biological environments nih.govulpgc.esacs.org. The effect of basis set enhancement on hydrogen bond energies and stabilization energies in rare sugars has also been studied, indicating that larger basis sets like 6-311++G(d,p) are more efficient for geometry optimization than smaller ones like 6-31G* researchgate.net.

Analysis of Potential Energy Hypersurfaces and Vibrational Frequencies

The potential energy hypersurface (PES) describes the energy of a molecule as a function of its atomic coordinates. Analyzing the PES allows for the identification of stable conformers, transition states, and reaction pathways. Vibrational frequency calculations, typically performed at the optimized geometries, are used to confirm that structures correspond to energy minima (i.e., have no imaginary frequencies) and to predict infrared (IR) and Raman spectra biomedres.usbiomedres.usresearchgate.netacs.org. These vibrational frequencies provide a fingerprint of the molecule and can be compared with experimental spectroscopic data biomedres.usbiomedres.usresearchgate.netacs.org. For instance, DFT/B3LYP calculations with the 6-311++G(d,p) basis set have been used to optimize geometries and analyze vibrational frequencies of ribose and its carbocations, confirming optimized structures as minima on the potential energy hypersurface biomedres.usbiomedres.us.

Electronic Structure and Charge Distribution Calculations (e.g., Hückel Charges)

Understanding the electronic structure and charge distribution within this compound is vital for predicting its chemical reactivity and intermolecular interactions. Methods like Hückel charge calculations, often performed using software packages like Cambridge Soft Chem 3D, provide information on the distribution of electron density across the molecule biomedres.usbiomedres.us. These calculations can reveal partial atomic charges, which are important for understanding electrostatic interactions and reaction mechanisms, such as the protonation and dehydration steps in the conversion of ribopyranose to furfural (B47365) biomedres.usbiomedres.us. Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap also provide insights into chemical reactivity and kinetic stability mdpi.com.

Detailed Conformational Analysis and Free Energy Landscapes

Carbohydrates like this compound can exist in numerous conformations due to the flexibility of their ring structures and exocyclic groups. Computational studies aim to map out the complete conformational landscape and determine the relative stabilities of these conformers. DFT has been instrumental in exploring these potential energy landscapes, generating thousands of rotamers for various ribose configurations, including pyranose and furanose forms nih.govresearchgate.net. These analyses have consistently shown that pyranose forms are generally more stable than furanose forms for ribose derivatives nih.govulpgc.esresearchgate.netacs.org. Studies have also investigated the influence of solvation models, comparing vacuum-phase calculations with those that include continuum solvation or explicit water molecules, as this can significantly affect the relative energies and populations of different conformers nih.govulpgc.esacs.org. The determination of free energy landscapes provides a more complete picture of conformational preferences, taking into account entropic contributions.

Relative Stabilities of this compound Conformers (e.g., 4C1, 1C4)

Computational studies on pentoses, including D-ribose, have explored their various stable conformations in the gas phase and solution using Density Functional Theory (DFT) and ab initio methods researchgate.netresearchgate.netresearchgate.net. These investigations typically identify open-chain, furanose, and pyranose configurations as possible forms. For pyranose forms, chair conformations such as 4C1 and 1C4 are commonly analyzed for their relative stabilities. Studies on D-ribose have detailed the population of various conformers and identified the most stable forms, often finding that pyranose configurations are highly populated in aqueous solutions researchgate.netresearchgate.net. However, specific computational studies detailing the relative stabilities of the 4C1 and 1C4 conformers exclusively for This compound were not found in the reviewed literature. General computational analyses of pyranose rings often highlight the influence of hydroxyl group orientation and steric factors on conformational preferences researchgate.netscience.gov.

Theoretical Examination of Anomeric Effects and Intramolecular Weak Interactions

Theoretical investigations into weak interactions within carbohydrate structures are crucial for understanding their stability and reactivity. Studies on pentoses, such as D-ribose, have employed methods like Atoms in Molecules (AIM) and Natural Bonding Orbital (NBO) to analyze intramolecular hydrogen bonding. For instance, the conjugate bases of D-ribose have been shown to possess bifurcated intramolecular hydrogen bonds, which influence their acidity researchgate.net. While these studies provide insight into weak interactions in related sugars, specific theoretical examinations focusing on the anomeric effect and detailed intramolecular weak interactions within This compound were not identified in the current literature search. The anomeric effect, typically arising from hyperconjugative interactions between the oxygen lone pair at the anomeric center and the C-O sigma* orbital, is a fundamental aspect of pyranose chemistry, but its specific theoretical quantification for this compound remains to be detailed in the retrieved results.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving carbohydrates, including glycosylation and enzymatic transformations. Studies have utilized DFT to model reaction pathways and identify transition states for various glycosidic bond formations and cleavages researchgate.net. These computational approaches help in understanding stereoselectivity and reaction kinetics. For example, computational investigations have been applied to glycosylation mechanisms in general researchgate.net, and theoretical studies have explored reaction pathways for deoxyfluoro sugar synthesis researchgate.net. However, specific computational modeling of reaction mechanisms and transition states directly involving This compound was not found in the provided search results.

Theoretical Investigations of Carbohydrate Analogs (e.g., Sila-Sugars)

Theoretical investigations into carbohydrate analogs, such as silicon-containing sugars (sila-sugars), have revealed significant differences in their chemical and physicochemical properties compared to their carbon-based counterparts researchgate.netresearchgate.net. DFT computational methodology has been employed to study the chemical possibility and properties of sila-analogs of various simple saccharides, including a sila-ribose researchgate.netresearchgate.net. These studies indicate that sila-sugars exhibit distinct intermolecular interactions due to higher mean polarizabilities, suggesting stronger interactions compared to natural sugars researchgate.netresearchgate.net. The existence of linear forms for sila-sugars is considered unlikely, with calculated heat effects for the conversion of cyclic to linear forms being highly endothermic for sila-ribose researchgate.netresearchgate.net. Furthermore, theoretical investigations of carbohydrate analogs encompass a broader range of modified structures, including those designed for medicinal applications, where structure-activity relationships (SAR) are explored using molecular docking and dynamics simulations researchgate.netresearchgate.net.

Biochemical and Enzymatic Aspects in Research Contexts

Enzymatic Transformations and Substrate Specificity Involving Ribose Isomers

Enzymes exhibit remarkable specificity, often distinguishing between stereoisomers of sugars. Studies involving L-ribose (B16112) and its isomers highlight the intricate mechanisms by which enzymes recognize and process these molecules, contributing to our understanding of sugar metabolism and biocatalysis.

Studies on Sugar Isomerases and their Action on Pentoses

Sugar isomerases are crucial enzymes that catalyze the interconversion of aldoses and ketoses. While D-ribose is a central component of RNA and energy metabolism, L-ribose and other L-pentoses are often found in microbial systems or are produced synthetically for specialized applications.

Research has identified specific L-ribose isomerases and enzymes with broader substrate specificities that can act on L-ribose. For instance, l-ribose isomerase (AcL-RbI) from Acinetobacter sp. DL-28 catalyzes the reversible isomerization between L-ribose and L-ribulose, with a high preference for L-ribose as its ideal substrate nih.gov. Another enzyme, d-lyxose (B13635) (l-ribose) isomerase (CLLI) from Cohnella laevoribosii RI-39, exhibits maximal activity at pH 6.5 and 70°C in the presence of Mn2+ for both L-ribose and D-lyxose asm.org. This enzyme demonstrates varying kinetic parameters for different pentoses:

SubstrateApparent Km (mM)Vmax (U mg−1)kcat/Km (mM−1 s−1)
D-Lyxose22.4 ± 1.55,434.884.9 ± 5.8
L-Ribose121.7 ± 10.875.5 ± 6.00.2
D-Mannose34.0 ± 1.1131.8 ± 7.41.4 ± 0.1

Table 1: Kinetic parameters of Cohnella laevoribosii d-lyxose (l-ribose) isomerase (CLLI) for different sugar substrates asm.org.

Furthermore, some xylose isomerases, such as the one from Streptomyces rubiginosus, have been shown to possess the ability to isomerize L-arabinose to L-ribose and also act on other L-sugars like L-lyxose researchgate.net. Phosphosugar isomerases, originally characterized for their roles in phosphosugar metabolism, have also been found to isomerize free monosaccharides, with some showing significant activity towards L-ribose nih.gov. For example, modified ribose-5-phosphate (B1218738) isomerase (CDRPI) exhibited high specific activity for L-ribose nih.gov.

Phosphorylation and Dephosphorylation Mechanisms of L-Nucleosides by Enzymes

The phosphorylation of nucleosides, including L-enantiomers, is a critical step in their activation for various cellular processes or as drug metabolites. Enzymes such as nucleoside kinases (NKs) and deoxynucleoside kinases (dNKs) are primarily responsible for the regioselective phosphorylation of the 5'-hydroxyl group of nucleosides, typically using ATP as a phosphate (B84403) donor mdpi.comresearchgate.net.

Research indicates that these enzymes often display specificity towards the sugar moiety. For instance, studies on the phosphorylation of L-nucleosides have shown that while nucleoside kinases can catalyze the conversion of L-nucleosides to L-5'-nucleotides, their activity can be influenced by the sugar's configuration. In some cases, D-enantiomers are preferred substrates over their L-counterparts oup.com. For example, 3-phosphoglycerate (B1209933) kinase (PGK) has been investigated for its ability to phosphorylate L-deoxynucleoside analog diphosphates. Studies suggest that PGK's preference for L- over D-deoxynucleoside analog diphosphates is attributed to differences in catalytic efficiency (kcat), stemming from varied orientations of the sugar and diphosphates within the enzyme's catalytic site nih.gov.

Nonspecific acid phosphatases (NSAPs) also play a role, capable of both dephosphorylating and, under specific conditions, synthesizing nucleotide monophosphates mdpi.comresearchgate.net. While dNKs are primarily phosphotransferases, NSAPs can exhibit broader catalytic activities.

Purine (B94841) Nucleoside Phosphorylase (PNP) Interactions and Ribose Product Release

Purine nucleoside phosphorylase (PNP) is a key enzyme in purine metabolism, catalyzing the reversible phosphorolysis of purine nucleosides and deoxynucleosides. The canonical reaction involves the cleavage of the glycosidic bond, yielding a purine base and α-D-ribose 1-phosphate wikipedia.orgresearchgate.netnih.gov.

While PNP's primary substrates are D-ribose and D-deoxyribose nucleosides, leading to D-ribose 1-phosphate, research into enzyme mechanisms has revealed nuances. Under certain conditions, such as high enzyme concentrations or specific experimental setups, hydrolysis of the ribocation intermediate can lead to the release of free D-ribose, including the β-D-ribopyranose form nih.gov. Although direct evidence for PNP acting on L-ribose nucleosides is limited in the provided literature, the general mechanism of phosphorolysis and potential for hydrolysis to free sugar is established. PNP also metabolizes nicotinamide (B372718) riboside (NR), yielding nicotinamide and ribose nih.gov.

Investigation of β-L-Ribopyranose Derivatives as Enzyme Inhibitors or Substrates

Modified derivatives of β-L-ribopyranose are of significant interest as potential enzyme inhibitors or as substrates for novel biocatalytic transformations. Altering the sugar's structure, such as through acetylation or fluorination, can profoundly impact its interaction with enzymes.

Research has explored the use of β-L-ribopyranose derivatives in medicinal chemistry, where modifications can tune their pharmacokinetic properties or enable them to act as enzyme inhibitors ontosight.ai. For example, studies on fluorinated carbohydrate derivatives have shown their utility in developing glycosidase inhibitors and probing glycan-receptor interactions rsc.org. The specific structural modifications on the β-L-ribopyranose backbone, such as protecting groups or substitutions, are designed to either mimic natural substrates to inhibit enzymes or to serve as substrates for engineered enzymes in synthetic pathways.

Molecular Recognition and Binding Studies with Biological Macromolecules

The ability of β-L-ribopyranose and its derivatives to interact with biological macromolecules is a key area of study, particularly concerning their recognition by proteins. While D-ribose is fundamental to nucleic acids and cofactors like ATP and NADH, the interactions of L-ribose derivatives with biological targets are explored for their potential in drug design and understanding alternative biochemical pathways.

The Rossmann fold, a common structural motif in proteins, is known to bind various adenosine-based nucleosides and nucleotides, highlighting the importance of the sugar moiety in protein-ligand recognition nih.gov. Studies on fluorinated sugar derivatives have demonstrated how fluorine substitution can influence conformational properties and hydrogen bonding networks, thereby affecting binding interactions with receptors rsc.org. These studies provide insights into how subtle structural changes, such as the L-configuration of ribopyranose, might alter binding affinities and specificities compared to their D-enantiomers.

Compound List:

β-L-Ribopyranose

D-Ribose

L-Ribose

L-Ribulose

D-Lyxose

D-Mannose

L-Arabinose

L-Lyxose

D-Xylose

L-Xylose

D-Ribose-5-phosphate

L-Deoxynucleoside analog diphosphates

L-Nucleosides

L-5'-Nucleotides

D-Cytidine

L-Cytidine

D-Guanosine

L-Guanosine

Inosine

Nicotinamide Riboside (NR)

Nicotinamide

α-D-Ribose 1-phosphate

β-D-Ribopyranose

β-D-Ribofuranose

ATP

NADH

FADH2

Role and Significance in Origins of Life Research and Protometabolism

Prebiotic Synthesis Pathways for Pentose (B10789219) Sugars

The formation of pentose sugars on a prebiotic Earth, devoid of enzymatic machinery, is a critical step in the pathway to forming nucleic acids. Research has focused on identifying plausible chemical routes that could yield these essential molecules from simple feedstocks thought to be present on the early planet.

Several non-enzymatic pathways for the synthesis of pentose sugars have been proposed. One significant route involves the oligomerization of formaldehyde (B43269), which has long been considered a primary prebiotic source of sugars nih.gov. Another explored pathway begins with hydrogen cyanide (HCN), which, upon ultraviolet irradiation in the presence of cyanometallates, can form two- and three-carbon sugar fragments like glycolaldehyde (B1209225) and glyceraldehyde nih.gov. These smaller sugars can then react further to build larger pentose sugars. Research has also demonstrated that glycolaldehyde and DL-glyceraldehyde can react in water under mildly acidic conditions with chiral dipeptide catalysts to produce pentose sugars, including ribose, with some degree of stereoselectivity nih.gov.

More recently, scientists have explored an enzyme-free chemical network where stable six-carbon carbohydrates (C6 aldonates) accumulate from various prebiotic sugar sources and subsequently convert back into pentoses, suggesting an alternative to the direct formation of fragile five-carbon sugars miragenews.com.

The formose reaction, first discovered by Aleksandr Butlerov in 1861, is a well-known pathway for synthesizing sugars from formaldehyde scripps.eduwikipedia.org. The reaction is typically catalyzed by a base and a divalent metal, such as calcium, and proceeds through a series of aldol (B89426) condensations, reverse aldol reactions, and isomerizations wikipedia.org.

The process is autocatalytic, beginning with the slow dimerization of formaldehyde to glycolaldehyde, which then catalyzes further reactions wikipedia.orgnih.gov. The reaction network can produce a complex mixture of carbohydrates, including trioses, tetroses, pentoses, and hexoses nih.gov. While this reaction demonstrates a plausible route from a simple one-carbon molecule to complex sugars like ribose, it is fraught with challenges from a prebiotic perspective. The reaction is often described as "messy," producing ribose as only a minor component among hundreds of other compounds, often less than 1% of the total sugar yield scripps.edunih.govencyclopedia.pub. Furthermore, traditional formose conditions (high pH and temperature) are harsh and may not align with likely early Earth environments, and these conditions also lead to the rapid degradation of the sugars formed scripps.eduacs.org. Recent research conducted under milder, more prebiotically plausible conditions has suggested that the formose reaction may preferentially produce branched-chain sugars rather than the linear sugars like ribose that are essential for life, casting further doubt on its role as the primary source of prebiotic ribose scripps.edu.

Simplified Steps of the Formose Reaction Leading to Ribose
StepReactant(s)Product(s)Reaction Type
1Formaldehyde (x2)GlycolaldehydeDimerization
2Glycolaldehyde + FormaldehydeGlyceraldehydeAldol Condensation
3GlyceraldehydeDihydroxyacetoneKetose-Aldose Isomerization
4Dihydroxyacetone + GlycolaldehydeRibulose (a Pentulose)Aldol Condensation
5RibuloseRibose (and other pentoses)Isomerization

Consideration of Ribopyranose in Early Genetic Systems (e.g., p-RNA)

The structure of ribose is central to the function of nucleic acids. In modern biology, RNA exclusively utilizes the five-membered ring form of ribose, known as ribofuranose. However, in solution, the six-membered ring form, ribopyranose, is the more stable and abundant structure nih.gov. This observation has led researchers to question why the less stable furanose form was selected and to consider whether pyranose-based genetic systems could have preceded modern RNA.

The discovery that ribose exists predominantly in its pyranose form in solution presents a paradox for the RNA World hypothesis colostate.edu. The furanose isomer required for RNA is a minor component and is unstable in aqueous environments nih.govnih.gov. This has led to the investigation of alternative nucleic acid structures, such as pyranosyl-RNA (p-RNA), which incorporates the more stable ribopyranose ring into its backbone colostate.edu.

Studies have shown that p-RNA forms double helices that are significantly more stable than those of standard RNA colostate.edunih.gov. Furthermore, the base pairing in p-RNA is more selective, meaning it has a higher fidelity in distinguishing between correct and incorrect base pairs nih.gov. This enhanced stability and selectivity would seem to be advantageous for a primitive genetic system. However, the rigidity of the p-RNA backbone may have been a functional drawback, limiting its catalytic potential compared to the more flexible ribofuranose-based RNA, which is crucial for the function of ribozymes nih.gov. Research has also shown that mineral surfaces, such as amorphous silica, can protect ribose from degradation and significantly increase the proportion of the ribofuranose form, offering a potential solution to the stability problem in prebiotic scenarios nih.gov.

The "RNA World" hypothesis suggests that life later transitioned to the more stable DNA-based system for genetic storage wikipedia.orgresearchgate.net. The potential existence of pre-RNA genetic systems like p-RNA adds another layer to this evolutionary narrative. It is conceivable that life originated with a more stable and easily formed genetic polymer, such as p-RNA, which was later superseded by the more catalytically versatile RNA colostate.edu.

This transition from one nucleic acid backbone to another may have been facilitated by the tolerance of early replication machinery for heterogeneous backbones nih.govnih.gov. Early life might have existed with "mosaic" nucleic acids containing a mixture of different sugars (e.g., pyranose and furanose forms, or even deoxy- and ribonucleotides) nih.govnih.gov. For such a transition to occur, function would need to be maintained despite variations in the backbone chemistry from one generation to the next nih.gov. This suggests that the evolution of nucleic acid backbones was not a sudden switch but a gradual process of refinement and selection, ultimately leading to the specialized roles of RNA and DNA in modern biology.

The Homochirality Problem and the Enantiomeric Preference in Early Life

One of the most profound and unresolved questions in the origin of life is the problem of homochirality apologeticspress.orgplos.org. Biological macromolecules are built from chiral monomers of a single-handedness. For instance, proteins are made exclusively from L-amino acids, and nucleic acids like RNA and DNA are constructed from D-sugars apologeticspress.orgreasons.org. This uniformity is essential for the structure and function of these polymers; a polymer with a mix of D- and L-sugars, for example, cannot form the stable, regular helical structure needed for genetic information storage and replication plos.orgreasons.org.

However, standard abiotic chemical reactions, including the formose reaction, produce a 50:50 mixture of left- and right-handed enantiomers, known as a racemic mixture u-psud.frnih.gov. The abiotic synthesis of ribose on the early Earth would therefore be expected to produce equal amounts of D-ribose and L-ribose (B16112). How life selected one enantiomer over the other from a presumed racemic prebiotic environment is the essence of the homochirality problem nih.govscienceandculture.com.

Several hypotheses have been proposed to explain the origin of this enantiomeric preference. One line of research suggests that chiral catalysts could have influenced the production of sugars. Experiments have shown that using chiral dipeptides as catalysts in the reaction of glycolaldehyde and glyceraldehyde can produce pentose sugars with a significant enantiomeric excess (ee) nih.gov. For example, using LL-peptide catalysts, ribose was formed with a D-enantiomeric excess of up to 44% nih.gov. Another possibility is the influence of chiral mineral surfaces, which could have preferentially adsorbed or stabilized one enantiomer over the other scienceandculture.com. Extraterrestrial delivery has also been considered, as analyses of carbonaceous meteorites have revealed the presence of some sugar acids with a significant excess of the D-enantiomer, suggesting an extraterrestrial origin for the chiral bias nih.gov.

Chirality in Key Biological Monomers
Molecule ClassEnantiomer Used in BiologyEnantiomer Not Used in Biology
Amino Acids (in proteins)L-form (Levo)D-form (Dextro)
Sugars (in nucleic acids)D-form (Dextro)L-form (Levo)

Role of beta-L-Ribopyranose in Prebiotic Supramolecular Assembly and Self-Assembly of Nucleosides

The emergence of life from a primordial soup of simple organic molecules likely required processes of self-organization and molecular recognition. Supramolecular assembly, where molecules non-covalently interact to form larger, ordered structures, is considered a fundamental principle in the origins of life. The specific chirality, or "handedness," of molecules like ribose is thought to have played a crucial role in these assembly processes. While D-ribose is the sugar found in the nucleic acids of all known life, the prebiotic availability and potential participation of L-ribose in self-assembly are subjects of ongoing investigation.

Research into the prebiotic synthesis of ribose has not yet demonstrated a clear pathway for the selective production of the D-enantiomer, suggesting that both D- and L-ribose could have been present on the early Earth. The homochirality observed in modern biology—the exclusive use of D-sugars and L-amino acids—is a key puzzle in origins of life research. Some theories propose that the selection for one enantiomer over the other may have occurred through chiral amplification processes, where a small initial imbalance is magnified through self-assembly or crystallization.

While direct experimental evidence focusing exclusively on the self-assembly of this compound and its nucleoside derivatives is limited, broader studies on nucleoside analogues and the influence of chirality provide valuable insights. It has been demonstrated that nucleosides can form ordered structures, such as gels and other supramolecular assemblies, driven by hydrogen bonding and π-stacking interactions between the nucleobases.

A significant finding in the realm of prebiotic self-assembly involves the spontaneous formation of a β-ribofuranoside (the five-membered ring form of ribose) from the plausible prebiotic nucleobase 2,4,6-triaminopyrimidine (TAP) and ribose. This nucleoside was observed to form micrometer-length supramolecular assemblies when mixed with cyanuric acid, a complementary heterocycle. While this study did not specify the L-enantiomer, it provides a powerful proof-of-concept for how nucleosides could have self-assembled into higher-order structures on the early Earth.

The influence of the sugar's chirality on the structure of nucleic acids is profound. Studies on L-DNA, which is composed of L-deoxynucleosides, have shown that it forms a left-handed double helix that is a mirror image of the right-handed helix of natural D-DNA. This demonstrates that the intrinsic chemical properties of L-nucleosides are capable of supporting the formation of stable, ordered, and information-containing structures. The stability of such assemblies is a critical factor for their survival and potential role in a prebiotic environment.

The pyranose (six-membered ring) form of ribose, including this compound, is often considered more stable than the furanose form and may have been a more abundant precursor on the prebiotic Earth. Research has explored the potential of pyranosyl-RNA (pRNA), which incorporates the pyranose form of ribose, as a potential predecessor to RNA. These studies have shown that pRNA can form stable double helices, suggesting that nucleosides based on the pyranose ring structure are capable of participating in the formation of ordered, self-assembled structures.

While the specific role of this compound remains an area for further exploration, the available research on chiral sugars, nucleoside self-assembly, and alternative nucleic acid structures provides a framework for understanding its potential significance. The capacity of L-nucleosides to form stable, mirror-image structures to their D-counterparts suggests that if this compound were present in the prebiotic environment, it could have participated in enantiomer-specific supramolecular assemblies, potentially influencing the chiral selection of other molecules.

Below is a data table summarizing key aspects of molecules relevant to the discussion of prebiotic self-assembly.

Compound/StructureKey FeatureRelevance to Prebiotic Self-Assembly
This compound L-enantiomer of ribose in a six-membered ring form.Potential precursor in a prebiotic world; its self-assembly properties with nucleobases are a key area of interest for understanding the origins of homochirality.
beta-D-Ribofuranose The naturally occurring five-membered ring form of D-ribose found in RNA.Its derivatives have been shown to spontaneously form supramolecular assemblies with complementary nucleobases, providing a model for prebiotic self-organization.
L-DNA A mirror-image form of natural DNA, composed of L-deoxynucleosides.Demonstrates that L-sugars can form stable, information-carrying helical structures, suggesting a potential for similar behavior in L-ribonucleosides.
Pyranosyl-RNA (pRNA) An RNA analogue with a pyranose sugar backbone.Forms stable double helices, indicating that the pyranose form of ribose can support the formation of ordered, self-assembled nucleic acid-like structures.
2,4,6-triaminopyrimidine (TAP) A plausible prebiotic nucleobase.Has been shown to react with ribose to form nucleosides that can self-assemble with complementary molecules.
Cyanuric acid A plausible prebiotic heterocycle.Acts as a complementary molecule to TAP-ribose conjugates, inducing the formation of long supramolecular assemblies.

Further research focusing directly on the interactions and self-assembly of this compound with prebiotic nucleobases is necessary to fully elucidate its potential role in the origins of life and the emergence of biological homochirality.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies for beta-L-Ribopyranose

Future research should focus on developing novel synthetic pathways that are both elegant and practical. This includes the exploration of new catalytic systems, including organocatalysis and transition-metal catalysis, to achieve higher stereoselectivity and yields. Green chemistry principles should also be a guiding factor, emphasizing the use of renewable starting materials, environmentally benign reagents, and solvent-free reaction conditions. mdpi.com

Biocatalysis presents a particularly promising avenue. The use of whole-cell catalysts or isolated enzymes, such as isomerases and dehydrogenases, can offer high specificity and efficiency under mild reaction conditions. nih.govasm.org Genetic engineering of microorganisms to create bespoke metabolic pathways for L-ribose (B16112) production from inexpensive feedstocks like glucose is a key area for future development. researchgate.netnih.govasm.org A significant improvement in the large-scale production of L-ribose has been demonstrated using a recombinant Escherichia coli strain, achieving a volumetric productivity of 17.4 g L⁻¹ day⁻¹. nih.govasm.org

Starting MaterialSynthetic ApproachOverall Yield (%)Key Features
D-RiboseSix-step chemical synthesis39%Involves protection, reduction, acetylation, oxidation, and hydrolysis steps. google.com
L-ArabinoseFour-step chemical synthesis76.3%Key steps are Swern oxidation and stereoselective reduction. nih.gov
Ribitol (B610474)Whole-cell biocatalysis (E. coli)>50% conversionUtilizes a recombinant mannitol-1-dehydrogenase. nih.govasm.org
D-Mannono-1,4-lactoneMulti-step chemical synthesis51-68%Considered too costly for large-scale production. asm.org

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The reactivity of this compound is largely inferred from its D-enantiomer and other related sugars. However, the unique stereochemistry of L-ribose may lead to unexpected reactivity and the discovery of novel chemical transformations. A systematic investigation into its reaction with a wide array of reagents under diverse conditions is warranted.

Areas of interest include its participation in glycosylation reactions to form novel L-nucleosides and oligosaccharides, which have potential applications in antiviral and anticancer therapies. The Maillard reaction, a complex series of reactions between reducing sugars and amino acids, is another area where the behavior of L-ribose could yield unique products with potential applications in food chemistry and biomedicine. nih.gov Furthermore, exploring its degradation pathways, such as the conversion to furfural (B47365), could lead to new methods for producing valuable chemical intermediates from biomass. biomedres.usbiomedres.us

Unraveling these new reaction pathways will not only expand the synthetic chemist's toolbox but also provide deeper insights into the fundamental principles of carbohydrate reactivity.

Advanced Computational Modeling for Predictive Reactivity and Conformational Landscape Mapping

Computational chemistry offers a powerful lens through which to view the complex world of this compound. Advanced modeling techniques can provide invaluable insights into its conformational preferences, which are crucial for understanding its reactivity and biological activity. In aqueous solution, ribose exists as a mixture of cyclic pyranose and furanose forms, as well as a linear structure. biomedres.uswikipedia.org

Future computational studies should employ high-level quantum mechanical methods, such as Density Functional Theory (DFT), to map the complete conformational landscape of this compound. researchgate.net These studies can predict the relative stabilities of different conformers and the energy barriers for their interconversion. researchgate.netresearchgate.netnih.gov Machine learning potentials are also emerging as a tool to accurately model pyranose ring pucker, a key factor in carbohydrate structure and reactivity. nih.gov

Furthermore, computational models can be used to predict the outcomes of chemical reactions, guiding experimental efforts towards the most promising pathways. By simulating reaction mechanisms, it is possible to identify key transition states and intermediates, providing a detailed picture of how transformations occur at the molecular level. This predictive power can accelerate the discovery of new reactions and catalysts for the synthesis and modification of this compound.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Conformational landscape mapping of D-ribose. researchgate.netPyranose forms are the most populated, with the beta-diastereoisomer being the most abundant. researchgate.net
Ab initio calculationsStudy of pyranoside-into-furanoside rearrangement. acs.orgPer-O-sulfated furanosides are generally lower in energy than the corresponding pyranosides. acs.org
Machine Learning Potentials (ANI-1ccx)Modeling pyranose ring pucker. nih.govAccurately reproduces the ring pucker energy landscape. nih.gov
Semi-empirical GFN2-xTBExploration of conformational space. researchgate.netnih.govProvides a computationally efficient method for initial conformational searches. researchgate.netnih.gov

Integration of Multi-Disciplinary Approaches for a Holistic Understanding of this compound Chemistry

A comprehensive understanding of this compound can only be achieved through the integration of multiple scientific disciplines. Synthetic organic chemistry provides the tools to build and modify this molecule, while physical chemistry and computational modeling offer insights into its structure and reactivity. nih.gov Biochemistry and molecular biology are essential for exploring its interactions with enzymes and other biological macromolecules.

Future research should foster collaborations between these fields. For instance, synthetic chemists can design and create novel L-ribose derivatives, which can then be studied by biochemists to probe their biological activity. Computational chemists can work in tandem with experimentalists to design experiments and interpret results. This synergistic approach will lead to a more complete and nuanced understanding of this compound's role in chemical and biological systems. The development of carbohydrate-based self-assembling systems is one area that benefits from such an integrated approach, with applications in advanced biocompatible materials. rsc.org

Further Elucidation of its Potential Contributions to Prebiotic Chemistry and the Origins of Life

The question of how life arose from non-living matter is one of the most profound in science. The "RNA world" hypothesis posits that RNA, not DNA, was the primary carrier of genetic information in early life. reasons.orglibretexts.org Since D-ribose is a key component of RNA, understanding its prebiotic synthesis is crucial. However, the abiotic synthesis of ribose under plausible early Earth conditions has proven to be challenging. libretexts.orgbionity.com

The discovery of ribose in meteorites suggests an extraterrestrial origin for this vital sugar, though this does not solve the problem of its incorporation into self-replicating systems. reasons.org Future research in prebiotic chemistry should continue to explore plausible pathways for the formation of ribose and other sugars. This includes investigating the role of minerals and other catalysts in promoting sugar formation and stabilization.

While D-ribose is the sugar found in terrestrial life, the potential role of L-ribose in the origins of life should not be dismissed. The formose reaction, a potential prebiotic route to sugars, would have produced a racemic mixture of D- and L-sugars. nih.gov Understanding how a preference for D-ribose emerged is a key puzzle. bionity.comnih.gov Further studies on the chemical properties of L-ribose and its incorporation into nucleic acid-like structures could provide crucial clues to this puzzle and offer a more complete picture of the chemical evolution that led to life as we know it. Recent studies have shown that ribose's ability to bind to phosphate (B84403) more effectively than other similar sugars could be a reason for its selection in the development of RNA. news-medical.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.